ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate
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Overview
Description
Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a heterocyclic compound with a molecular weight of 259.1 g/mol This compound features a pyrrolo[1,2-b]pyrazole core, which is a fused bicyclic structure containing both pyrrole and pyrazole rings
Preparation Methods
The synthesis of ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate typically involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolo[1,2-b]pyrazole derivative.
Chemical Reactions Analysis
Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts like palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, affecting cell proliferation, apoptosis, and other biological processes .
Comparison with Similar Compounds
Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazines: These compounds also contain a fused pyrrole-pyrazine ring system but differ in their substitution patterns and biological activities.
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)7-6-4-3-5-12(6)11-8(7)10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXVEDXEDDKAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2N=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091132-83-9 |
Source
|
Record name | ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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